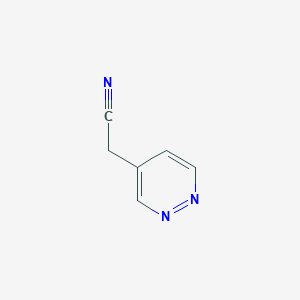
2-(Pyridazin-4-YL)acetonitrile
Overview
Description
Synthesis Analysis
While specific synthesis methods for 2-(Pyridazin-4-YL)acetonitrile were not found, pyridazine synthesis methods have been documented . These methods often involve reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .Molecular Structure Analysis
The molecular structure of 2-(Pyridazin-4-YL)acetonitrile consists of a pyridazine ring attached to an acetonitrile group. The molecular weight is 119.12 g/mol.Physical And Chemical Properties Analysis
2-(Pyridazin-4-YL)acetonitrile has a density of 1.085±0.06 g/cm3 (Predicted), a melting point of 52-53 °C, a boiling point of 89-91 °C (Press: 0.1 Torr), and a flash point of 99.3°C . It is slightly soluble in water .Scientific Research Applications
Pyridazine and pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . Here are some of the applications:
-
Antimicrobial Activity
-
Antidepressant Activity
-
Anti-hypertensive Activity
-
Anticancer Activity
-
Antiplatelet Activity
-
Antiulcer Activity
-
Herbicidal Activity
-
Antifeedant Activity
-
Antipyretic, Anti-inflammatory and Analgesic Activities
-
Antidiabetic Activity
-
Anticonvulsant Activity
-
Bronchodilatory and Anti-allergic Activities
-
Electrochemical Reactions
-
Molecular Recognition
-
Drug Discovery and Development
-
Antioxidant Activity
-
Neuroprotective Activity
-
Diuretic Activity
Safety And Hazards
2-(Pyridazin-4-YL)acetonitrile is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It is advised to avoid dust formation, breathing vapours, mist or gas, and contact with skin and eyes . In case of exposure, appropriate measures such as washing with plenty of water and seeking medical attention are recommended .
properties
IUPAC Name |
2-pyridazin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXLINRIUVLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725520 | |
| Record name | (Pyridazin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridazin-4-YL)acetonitrile | |
CAS RN |
1142927-95-4 | |
| Record name | (Pyridazin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



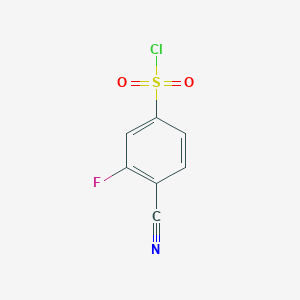
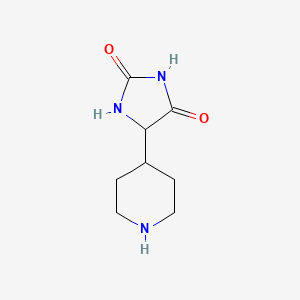
![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
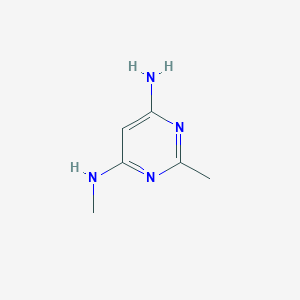
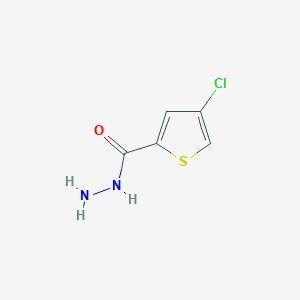
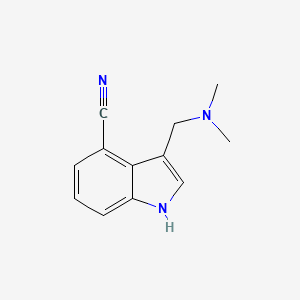
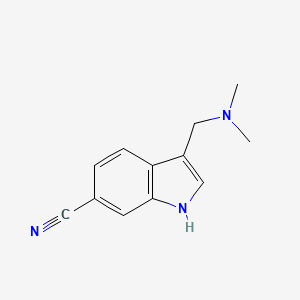
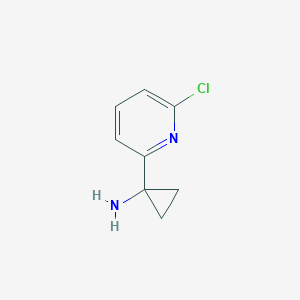
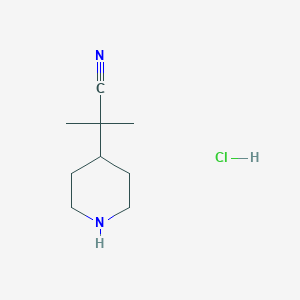
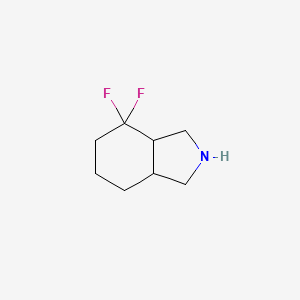

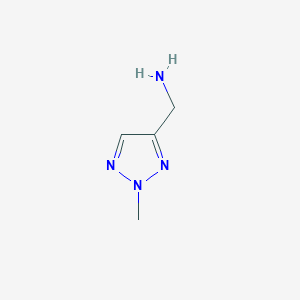
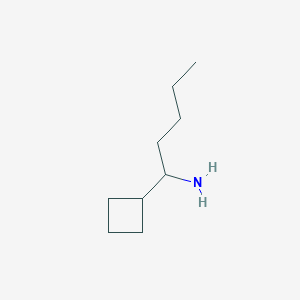
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)